2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-5-yl(5-bromopyridin-3-yl)methanone is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, 2-Oxa-5-azabicyclo[2.2.1]heptane, which can be synthesized from 4R-hydroxy-l-proline .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions to facilitate the formation of the desired product . The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to ensure the correct positioning of the bromopyridine group.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including backbone-constrained γ-amino acid analogues.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity . The presence of the bromopyridine group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: The core structure without the bromopyridine group.
{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: A similar compound with a hydroxyl group instead of the bromopyridine group.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone is unique due to the presence of the bromopyridine group, which can significantly alter its chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABZPSXSOPXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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